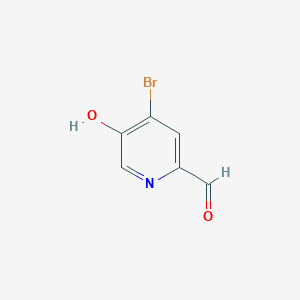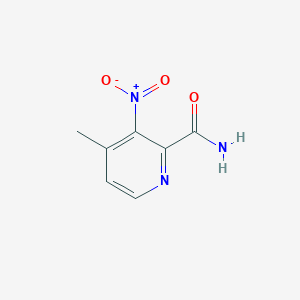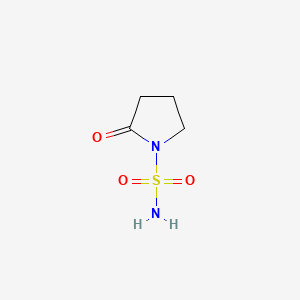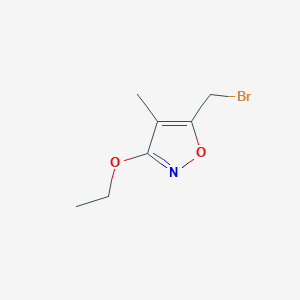![molecular formula C17H20O B12864089 (4'-Tert-butyl[1,1'-biphenyl]-3-yl)methanol CAS No. 893738-28-8](/img/structure/B12864089.png)
(4'-Tert-butyl[1,1'-biphenyl]-3-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4’-Tert-butyl[1,1’-biphenyl]-3-yl)methanol is an organic compound that belongs to the class of biphenyl derivatives It features a biphenyl core with a tert-butyl group at the 4’ position and a methanol group at the 3 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Tert-butyl[1,1’-biphenyl]-3-yl)methanol typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Hydroxylation: The final step involves the hydroxylation of the biphenyl derivative to introduce the methanol group. This can be achieved through a Grignard reaction where the biphenyl derivative is reacted with a Grignard reagent followed by hydrolysis.
Industrial Production Methods
Industrial production of (4’-Tert-butyl[1,1’-biphenyl]-3-yl)methanol may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and efficiency. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
化学反应分析
Types of Reactions
(4’-Tert-butyl[1,1’-biphenyl]-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as nitric acid for nitration or sulfuric acid for sulfonation.
Major Products
Oxidation: Formation of (4’-Tert-butyl[1,1’-biphenyl]-3-yl)aldehyde or (4’-Tert-butyl[1,1’-biphenyl]-3-yl)carboxylic acid.
Reduction: Formation of (4’-Tert-butyl[1,1’-biphenyl]-3-yl)methane.
Substitution: Formation of various substituted biphenyl derivatives depending on the electrophile used.
科学研究应用
(4’-Tert-butyl[1,1’-biphenyl]-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
4-tert-Butylbiphenyl: Lacks the methanol group, making it less reactive in certain chemical reactions.
4,4’-Di-tert-butylbiphenyl: Contains two tert-butyl groups, which may influence its steric and electronic properties.
4-tert-Butylphenylboronic acid: Contains a boronic acid group instead of a methanol group, leading to different reactivity and applications.
Uniqueness
(4’-Tert-butyl[1,1’-biphenyl]-3-yl)methanol is unique due to the presence of both a tert-butyl group and a methanol group on the biphenyl core. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.
属性
| 893738-28-8 | |
分子式 |
C17H20O |
分子量 |
240.34 g/mol |
IUPAC 名称 |
[3-(4-tert-butylphenyl)phenyl]methanol |
InChI |
InChI=1S/C17H20O/c1-17(2,3)16-9-7-14(8-10-16)15-6-4-5-13(11-15)12-18/h4-11,18H,12H2,1-3H3 |
InChI 键 |
WSAXQPJWWSDQSO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC=CC(=C2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Isobutyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12864014.png)
![2-(Difluoromethoxy)-4-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12864017.png)
![3-((Benzyloxy)carbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B12864025.png)


![2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]-5-(methoxymethyl)-](/img/structure/B12864058.png)

![2-(Hydroxymethyl)benzo[d]oxazole-7-sulfonamide](/img/structure/B12864069.png)

![6-Methyl-2-(1H-pyrrol-1-yl)benzo[d]thiazole](/img/structure/B12864082.png)



